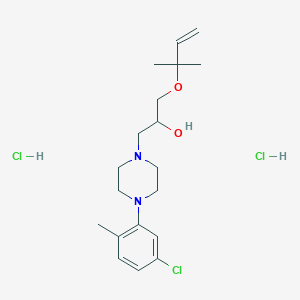

3-(Pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylic acid (3-PSTC) is an organic compound belonging to the class of sulfones. It is a derivative of thiophene, a five-membered ring containing a sulfur atom. 3-PSTC has a wide range of applications in the scientific research field due to its unique properties. It has been extensively studied in the past few years, and its potential uses in the laboratory setting are still being explored.

Scientific Research Applications

Ruthenium-catalyzed Oxidative Vinylation

Ruthenium-catalyzed oxidative vinylation of thiophene-2-carboxylic acids with alkenes is an efficient process proceeding through directed C-H bond cleavage to give 3-vinylated products. This method, applicable to benzothiophene-, benzofuran-, pyrrole-, and indolecarboxylic acids, showcases regioselective vinylation, hinting at potential for diverse synthetic applications including compounds similar to 3-(Pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylic acid (Ueyama et al., 2011).

Electropolymerization of Thiophenes

Carboranyl-functionalized pyrroles and thiophenes, including compounds related to this compound, were synthesized and electropolymerized to form conducting polymer films. These films exhibit reversible p-doping and, in the case of thiophene-based polymers, maintain electroactivity under highly oxidizing potentials, suggesting applications in electronic materials and devices (Hao et al., 2007).

C-H Functionalization of Cyclic Amines

The study on cyclic amines, including pyrrolidine, undergoing redox-annulations with α,β-unsaturated aldehydes and ketones, outlines a methodology for creating complex molecules through C-H functionalization. This process is relevant for constructing pyrrolines and pyrrolidines, indicating synthetic routes that might involve or be applicable to derivatives of this compound (Kang et al., 2015).

Organocatalytic Synthesis of Spirooxindoles

The organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles], exhibiting significant biological activities, utilizes an enantioselective approach that might relate to compounds structurally similar to this compound. This synthesis involves a three-component 1,3-dipolar cycloaddition, achieving high yields, excellent stereoselectivities, and suggests applications in medicinal chemistry (Chen et al., 2009).

properties

IUPAC Name |

3-pyrrolidin-1-ylsulfonylthiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S2/c11-9(12)8-7(3-6-15-8)16(13,14)10-4-1-2-5-10/h3,6H,1-2,4-5H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMWQHYHFKHRHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=C(SC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2683825.png)

![Methyl 2-[[2-[2-(4-chlorophenyl)acetyl]oxyacetyl]amino]benzoate](/img/structure/B2683831.png)

![5-Bromo-2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2683833.png)

![2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2683834.png)

![1-[4-(Trifluoromethoxy)benzoyl]piperidine-4-carbonitrile](/img/structure/B2683835.png)

![Furan-2-yl(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2683837.png)

![Ethyl 4-[[2-[[4-(2,5-dimethoxyphenyl)-5-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2683840.png)